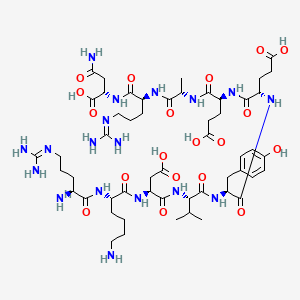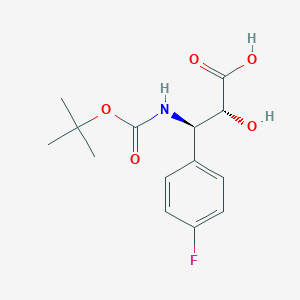
Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
概要
説明
The compound “Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn” is a peptide composed of ten amino acids: arginine, lysine, aspartic acid, valine, tyrosine, glutamic acid (three residues), alanine, and asparagine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated synthesizers that follow similar principles as SPPS. These machines can handle large volumes and multiple sequences simultaneously, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Peptides undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, especially those containing sulfur-containing amino acids like cysteine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds.
科学的研究の応用
Peptides like “Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.
Biology: Serve as models for protein-protein interactions and enzyme substrates.
Medicine: Investigated for therapeutic uses, such as in drug delivery systems and as potential treatments for diseases.
Industry: Employed in the development of biosensors and as components in various biotechnological applications.
作用機序
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as receptors, enzymes, or other proteins, to exert their effects. The pathways involved often include signal transduction, modulation of enzyme activity, or alteration of cellular processes.
類似化合物との比較
Similar Compounds
Arg-Gly-Asp-Ser: Another peptide sequence known for its role in cell adhesion.
Lys-Glu-Asp-Gly: A peptide with applications in studying protein interactions.
Glu-Glu-Ala-Glu-Asn: A shorter peptide with similar acidic and neutral residues.
Uniqueness
The uniqueness of “Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn” lies in its specific sequence, which determines its unique biological activity and potential applications. The presence of multiple glutamic acid residues and the combination of basic, acidic, and neutral amino acids contribute to its distinct properties.
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86N18O19/c1-25(2)41(71-49(87)35(24-40(78)79)68-45(83)30(9-4-5-19-54)65-43(81)29(55)8-6-20-61-52(57)58)50(88)69-34(22-27-11-13-28(72)14-12-27)48(86)67-33(16-18-39(76)77)47(85)66-32(15-17-38(74)75)44(82)63-26(3)42(80)64-31(10-7-21-62-53(59)60)46(84)70-36(51(89)90)23-37(56)73/h11-14,25-26,29-36,41,72H,4-10,15-24,54-55H2,1-3H3,(H2,56,73)(H,63,82)(H,64,80)(H,65,81)(H,66,85)(H,67,86)(H,68,83)(H,69,88)(H,70,84)(H,71,87)(H,74,75)(H,76,77)(H,78,79)(H,89,90)(H4,57,58,61)(H4,59,60,62)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFKACNWYBVEBJ-IWZJHKITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86N18O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153876 | |
| Record name | Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123167-51-1 | |
| Record name | Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123167511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B3046283.png)

